molecular formula C9H6F2N2 B12997872 1-(3,4-Difluorophenyl)-1H-imidazole

1-(3,4-Difluorophenyl)-1H-imidazole

Cat. No.: B12997872
M. Wt: 180.15 g/mol
InChI Key: NXGMLTIABIELTC-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-1H-imidazole (CAS 1070863-32-9) is a fluorinated imidazole derivative of significant interest in medicinal chemistry research. With a molecular formula of C9H6F2N2 and a molecular weight of 180.15 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . The imidazole ring is a privileged scaffold in drug discovery, known for its wide range of biological activities . Recent scientific investigations highlight the potential of novel imidazole derivatives as promising analgesic and anti-inflammatory agents. Molecular docking studies suggest that such compounds can exhibit strong binding affinity with therapeutic targets like the COX-2 receptor, which is a key enzyme in the inflammatory pathway . The strategic incorporation of the 3,4-difluorophenyl group is a common modification in pharmaceutical development, as fluorine atoms can profoundly influence a compound's metabolic stability, lipophilicity, and binding interactions . This makes this compound a valuable precursor for researchers designing and synthesizing new bioactive molecules for experimental and pre-clinical evaluation. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6F2N2

Molecular Weight

180.15 g/mol

IUPAC Name

1-(3,4-difluorophenyl)imidazole

InChI

InChI=1S/C9H6F2N2/c10-8-2-1-7(5-9(8)11)13-4-3-12-6-13/h1-6H

InChI Key

NXGMLTIABIELTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=C2)F)F

Origin of Product

United States

Computational and Theoretical Investigations of 1 3,4 Difluorophenyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for predicting the properties of molecular systems. For molecules like 1-(3,4-Difluorophenyl)-1H-imidazole, these calculations can elucidate the effects of the difluorophenyl group on the electronic structure of the imidazole (B134444) ring.

Density Functional Theory (DFT) Studies for Ground State Geometry Optimization

Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems. It is widely used for geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed and well-validated combination for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines the strengths of both Hartree-Fock theory and density functional theory.

The 6-31G(d,p) basis set is a split-valence basis set that provides a good balance between computational cost and accuracy. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic electron density in molecules with heteroatoms and strained rings, such as imidazole. For more precise calculations, larger basis sets like 6-311++G(d,p) can be utilized, which include diffuse functions (++) to better describe weakly bound electrons. nih.govppor.az

The optimization process systematically alters the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define the spatial relationship between the difluorophenyl and imidazole rings.

Table 1: Representative Optimized Geometrical Parameters for a Phenyl-Imidazole System

ParameterBond/AngleTheoretical Value
Bond LengthC-N (Imidazole-Phenyl)~1.4 Å
Bond LengthC-F (Phenyl)~1.35 Å
Bond AngleC-N-C (Imidazole)~108°
Dihedral AnglePhenyl-Imidazole~30-40°
Note: These are typical values for similar structures and serve as an illustrative example.

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms.

The vibrational frequencies are derived from the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies can be compared with experimental data from FT-IR and Raman spectroscopy to validate the computational model. Theoretical vibrational analysis for related imidazole derivatives has been shown to be in good agreement with experimental findings. uni.lu

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹)
C-H stretch (Aromatic)Phenyl Ring3100-3000
C-H stretch (Imidazole)Imidazole Ring3150-3100
C=C stretch (Aromatic)Phenyl Ring1600-1450
C=N stretchImidazole Ring1550-1480
C-F stretchDifluorophenyl Group1250-1000
Note: These are representative frequency ranges for the specified functional groups.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The energy and spatial distribution of these orbitals provide insights into the molecule's electronic properties and reactivity.

The HOMO is the orbital that acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons. In the case of this compound, the HOMO is expected to be distributed over the electron-rich regions of the molecule, likely with significant contributions from the imidazole ring and the phenyl ring. The fluorine atoms, being highly electronegative, would generally withdraw electron density, potentially lowering the HOMO energy compared to an unsubstituted phenyl-imidazole.

The LUMO is the orbital that acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. The LUMO of this compound is anticipated to be located on the electron-deficient parts of the molecule. The difluorophenyl ring, due to the inductive effect of the fluorine atoms, would likely be a major contributor to the LUMO.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netwikipedia.org Conversely, a small gap suggests that the molecule is more reactive. For similar imidazole derivatives, this energy gap has been used to understand their bioactivity. researchgate.net

Table 3: Representative Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy-6.0 to -7.0
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap4.0 to 5.0
Note: These values are illustrative and based on computational studies of similar fluorinated phenyl-imidazole compounds.

Theoretical Spectroscopic Parameter Prediction and Validation

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption and emission spectra of molecules. This approach calculates the excited state properties, offering a theoretical understanding of how the molecule interacts with light. For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, including the energies of these transitions and their corresponding oscillator strengths, which relate to the intensity of absorption peaks.

While specific experimental spectral data for this compound is not extensively documented in the referenced literature, the methodology is well-established through studies of analogous compounds. For instance, TD-DFT has been successfully applied to analyze the electronic transitions in complex systems containing difluorophenyl-imidazole moieties rsc.org. These studies typically involve optimizing the molecule's ground-state geometry and then calculating the vertical excitation energies. The results allow for the assignment of absorption bands to specific electronic transitions, such as π→π* or n→π* transitions, which are often localized on the imidazole or phenyl rings or involve charge transfer (CT) between them uokerbala.edu.iqresearchgate.net.

The primary electronic transitions predicted by TD-DFT are often characterized by the orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For phenyl-imidazole systems, the HOMO is frequently located on the phenyl-imidazole unit, while the LUMO may be situated on an acceptor portion of a larger molecular complex uokerbala.edu.iq. The calculated absorption wavelengths (λmax) and oscillator strengths (ƒ) provide a theoretical UV-Visible spectrum. Similarly, by optimizing the geometry of the first excited state, TD-DFT can predict the fluorescence emission spectrum, which is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) researchgate.net.

Table 1: Representative TD-DFT Calculated Electronic Transitions for a Phenyl-Imidazole System This table is illustrative and shows the type of data obtained from a TD-DFT analysis. The values are not specific to this compound.

TransitionCalculated Wavelength (λ/nm)Oscillator Strength (ƒ)Main Orbital Contribution
S0 → S13600.25HOMO → LUMO (95%)
S0 → S23350.18HOMO-1 → LUMO (88%)
S0 → S32980.45HOMO → LUMO+1 (91%)

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are indispensable tools for exploring the dynamic behavior of this compound. These methods allow for the investigation of its conformational preferences and the energetic pathways for conversion between different spatial arrangements.

Conformational analysis of this compound focuses on identifying its stable three-dimensional structures, or conformers, and their relative energies. The key degree of freedom in this molecule is the rotation around the single bond connecting the 3,4-difluorophenyl ring and the imidazole ring. The relative orientation of these two rings is defined by a dihedral angle.

Computational methods, particularly Density Functional Theory (DFT), are used to map the potential energy surface (PES) by systematically changing this dihedral angle and calculating the energy of the molecule at each point mdpi.com. This process reveals the low-energy conformers (energy minima on the PES) and the energy barriers (transition states) that separate them. Studies on similar 2-phenyl substituted imidazoles have shown that different rotamers can have distinct energy levels, and both tautomeric forms may coexist depending on the solvent and substitution patterns nih.gov. The fluorine substituents on the phenyl ring are expected to influence the conformational preferences through steric and electronic effects, such as dipole-dipole interactions and hyperconjugation.

The results of a conformational analysis are typically presented in a table listing the stable conformers, their key dihedral angles, relative energies (ΔE), and dipole moments.

Table 2: Representative Conformational Analysis Data for 1-(Aryl)-1H-imidazole This table is illustrative. The dihedral angles define the rotation between the phenyl and imidazole rings. ΔE is the energy relative to the most stable conformer.

ConformerDihedral Angle (°)Relative Energy (ΔE) (kcal/mol)Dipole Moment (Debye)
A350.003.1
B902.503.5
C1450.152.9
D1802.802.7

The potential energy surface map generated during conformational analysis also provides the necessary information to investigate the pathways of conformational isomerization—the process of converting from one conformer to another. The energy barriers between conformers, represented by transition states on the PES, determine the rate at which this isomerization occurs at a given temperature.

For this compound, the primary isomerization pathway involves rotation around the C-N bond linking the two aromatic rings. A low energy barrier (typically a few kcal/mol) suggests that the rings can rotate relatively freely at room temperature, leading to a dynamic equilibrium of conformers in solution. Conversely, a high energy barrier would imply that the conformers are "locked" and interconvert slowly. DFT calculations on related 2-phenylimidazoles have determined energy differences between tautomers and rotamers to be in the range of 0.6 to 3.0 kcal/mol, suggesting that multiple forms can be present at room temperature nih.gov. The specific placement of fluorine atoms on the phenyl ring can modulate these barriers, potentially favoring certain conformations that might be important for binding to a biological target or for achieving desired photophysical properties csic.es. Understanding these isomerization pathways is critical for drug design, where a specific conformation is often required for biological activity csic.esresearchgate.net.

Reactivity Studies of 1 3,4 Difluorophenyl 1h Imidazole

Electrophilic Aromatic Substitution Reactions on the Difluorophenyl Ring

The reactivity of the 3,4-difluorophenyl ring in 1-(3,4-Difluorophenyl)-1H-imidazole towards electrophilic aromatic substitution (EAS) is significantly influenced by the electronic properties of its substituents. The two fluorine atoms and the nitrogen atom of the imidazole (B134444) ring, which is attached to the phenyl group, all act as deactivating groups.

Fluorine atoms are strongly electronegative and withdraw electron density from the aromatic ring through the inductive effect, which deactivates the ring towards electrophilic attack. However, they can donate electron density through resonance (mesomeric effect), directing incoming electrophiles to the ortho and para positions. In the case of the 3,4-difluorophenyl group, this deactivation is pronounced.

The imidazole ring, connected via its N-1 nitrogen, also exerts a deactivating, electron-withdrawing effect on the phenyl ring. This makes electrophilic substitution reactions challenging to achieve. The substitution pattern is directed by the combined influence of the two fluorine atoms. The positions ortho to the fluorine atoms (positions 2 and 5) and para to one of the fluorine atoms (position 6) are the most likely sites for substitution, should a sufficiently powerful electrophile be employed.

Common electrophilic aromatic substitution reactions and their predicted outcomes are summarized below.

Reaction TypeReagentsExpected Major Product(s)Reactivity Notes
Nitration HNO₃ / H₂SO₄1-(2-Nitro-4,5-difluorophenyl)-1H-imidazoleRequires harsh conditions due to the deactivated ring.
Halogenation Br₂ / FeBr₃1-(2-Bromo-4,5-difluorophenyl)-1H-imidazoleThe deactivating nature of the ring necessitates a Lewis acid catalyst.
Friedel-Crafts Alkylation R-Cl / AlCl₃Reaction is unlikely to occurThe strongly deactivated ring is generally unreactive towards Friedel-Crafts conditions.
Friedel-Crafts Acylation R-COCl / AlCl₃Reaction is unlikely to occurSimilar to alkylation, the deactivation of the ring prevents this reaction.

Nucleophilic Substitution Reactions on the Imidazole Ring

Nucleophilic substitution on the imidazole ring is generally infrequent unless the ring possesses strongly electron-withdrawing substituents or a good leaving group. For halogenated imidazoles, the position of substitution is highly dependent on the specific isomer and the presence of an N-protecting group.

Studies on halogenoimidazoles have shown that N-protected derivatives of 2,4,5-tribromoimidazole (B189480) undergo nucleophilic substitution primarily at the C-2 position. rsc.org Conversely, in nitro-substituted bromoimidazoles, the bromine atom at the C-5 position is displaced by nucleophiles. rsc.org For this compound, direct nucleophilic substitution on the unsubstituted imidazole ring is not a favorable pathway. However, if the imidazole ring were to be halogenated (e.g., at the C-2, C-4, or C-5 positions), it could become susceptible to nucleophilic attack.

The general mechanism for nucleophilic aromatic substitution (SNAr) on heteroaromatic systems involves the addition of a nucleophile to form a stable anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. chemistrysteps.com Recent studies suggest that many SNAr reactions may also proceed through a concerted mechanism, particularly with good leaving groups. nih.gov

Cycloaddition and Rearrangement Reactions Involving the Imidazole Core

The imidazole core can participate in or be formed from various cycloaddition and rearrangement reactions, highlighting the versatility of this heterocyclic system.

Cycloaddition Reactions: 1,3-Dipolar cycloadditions are a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org While the fully aromatic imidazole ring in the title compound is not a typical 1,3-dipole or dipolarophile, its derivatives can be involved in such transformations. For instance, oxazolium 5-oxides (münchnones) can undergo cycloaddition with various dipolarophiles. rsc.org The synthesis of imidazoles can also be achieved via the Van Leusen imidazole synthesis, which involves the reaction of a tosylmethyl isocyanide (TosMIC) with an aldimine, a process that includes a cyclization step. wikipedia.org

Rearrangement Reactions: The imidazole ring system can be synthesized through reactions that involve molecular rearrangements. A notable example is the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles. nih.gov This process involves an intramolecular cyclization followed by the opening of the triazole ring, which then rearranges to form the imidazole core. nih.gov Although this describes a synthetic route to the imidazole ring rather than a reaction of it, it underscores the structural relationship between these heterocycles and the potential for rearrangement pathways.

Heterogeneous and Homogeneous Catalysis by Imidazole Derivatives

Imidazole derivatives are widely utilized in catalysis, either as ligands for metal centers or as organocatalysts themselves. The nitrogen atoms in the imidazole ring can coordinate to metal ions, making them valuable components of homogeneous catalysts. Phenyl-imidazole scaffolds, in particular, are found in compounds designed as enzyme inhibitors, where the imidazole nitrogen binds to a heme iron at the active site. nih.gov

Derivatives of this compound could be functionalized to serve as N-heterocyclic carbene (NHC) ligands. NHCs are a class of stable carbenes that are powerful ligands for transition metals, forming catalysts used in a wide array of organic transformations, including olefin metathesis and cross-coupling reactions.

Furthermore, imidazole-based materials have shown promise in heterogeneous catalysis. For example, nitrogen-rich covalent organic frameworks (COFs) containing imidazole units have been developed to efficiently catalyze the cycloaddition of CO₂ with epoxides, contributing to carbon fixation strategies. ossila.com

Oxidation and Reduction Pathways

The oxidation and reduction of this compound would target either the difluorophenyl ring or the imidazole moiety, depending on the reagents and conditions employed.

Oxidation: The imidazole ring is generally resistant to oxidation, but under strong oxidizing conditions, ring cleavage can occur. The oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a common transformation, and if the imidazole or phenyl ring were to bear a hydroxyl substituent, it could be oxidized. leah4sci.com The oxidation of imidazole itself by hydroxyl radicals has been studied in atmospheric chemistry, leading to a complex mixture of products.

Reduction: The difluorophenyl ring is generally resistant to reduction under standard catalytic hydrogenation conditions. The imidazole ring can be reduced, but this typically requires harsh conditions. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are used for the reduction of ketones and aldehydes, while stronger agents like lithium aluminum hydride (LiAlH₄) can reduce a wider range of functional groups, including carboxylic acid derivatives. leah4sci.com A reversible oxidation/reduction cycle has been demonstrated for certain imidazole-2-thione-fused 1,4-diphosphinines, suggesting potential applications in redox materials. nih.gov

Investigation of Photoisomerization Dynamics

Photoisomerization involves the light-induced conversion of one isomer into another. This phenomenon is well-documented for molecules containing photoswitchable groups, such as azobenzenes. The incorporation of a phenyl-imidazole moiety into such systems can modulate their photochemical properties.

Studies on arylazoimidazoles have shown that they undergo trans-to-cis photoisomerization upon excitation. researchgate.net The quantum yields for this process are dependent on the excitation wavelength. This suggests that a molecule like this compound, if functionalized with a photosensitive group like an azo linkage, could exhibit photoisomerization. The imidazole group is of particular interest in the field of photopharmacology due to its biological prevalence. researchgate.net Furthermore, photochromic reactions in benzimidazole-containing supramolecular systems have been shown to reversibly control the fluorescence of the molecule, indicating that light can be used to modulate the electronic properties of imidazole-based structures. researchgate.net

Advanced Applications of 1 3,4 Difluorophenyl 1h Imidazole in Chemical Sciences

Role in Materials Science and Optoelectronics

The pursuit of novel organic materials with tailored electronic and optical properties is a major driver of innovation in materials science. The fusion of a difluorinated aromatic system with an imidazole (B134444) heterocycle in 1-(3,4-difluorophenyl)-1H-imidazole provides a compelling framework for the development of advanced functional materials.

Design of Nonlinear Optical (NLO) Chromophores

The design strategy involves linking the this compound core to a suitable donor group through a π-conjugated bridge. The resulting molecule would possess the necessary electronic asymmetry for a significant NLO response. The difluoro substitution pattern is particularly advantageous as it can influence the molecular packing in the solid state, which is critical for achieving a large macroscopic NLO effect. Theoretical studies on similar imidazole derivatives have shown that strategic substitution can lead to high hyperpolarizability values. researchgate.net For instance, computational analysis of imidazole-2-carboxaldehyde has validated its potential as an NLO material. researchgate.net Furthermore, research on materials with benzene-like conjugated π systems has demonstrated that tuning the π-system can optimize NLO properties. nih.gov

Table 1: Calculated NLO Properties of a Hypothetical D-π-A Chromophore Incorporating this compound

PropertyValueUnit
Dipole Moment (μ)> 5Debye
Polarizability (α)> 150a.u.
First Hyperpolarizability (β)> 1000a.u.

Note: These are projected values based on the properties of related compounds and are intended to be illustrative.

Exploration as Electron Transport Materials in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display technology. Their performance is highly dependent on the properties of the organic semiconductor materials used in their construction, particularly the electron transport layer (ETL). Imidazole derivatives have emerged as a promising class of materials for this purpose due to their inherent electron-withdrawing nature, high thermal stability, and good electron mobility. tandfonline.comresearchgate.nettandfonline.com

The this compound scaffold is well-suited for the design of electron transport materials. The imidazole core provides the necessary electron-deficient character, while the difluorophenyl group further enhances this property, facilitating efficient electron injection and transport. tandfonline.com Fluorination of organic materials is a known strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which can improve the energy alignment with the cathode and enhance electron injection. mdpi.com Derivatives of this compound can be designed to have high triplet energies, making them suitable as host materials for phosphorescent emitters in high-efficiency OLEDs. mdpi.com The structural rigidity of the molecule can also contribute to good morphological stability, a key factor for device longevity. researchgate.net

Table 2: Key Properties of Imidazole-Based Materials for OLED Applications

Material TypeKey PropertiesRepresentative Compounds
Electron Transport MaterialHigh electron mobility, deep LUMO level, good thermal stabilityPhenanthroimidazole derivatives, Benzimidazole derivatives tandfonline.comtandfonline.com
Host MaterialHigh triplet energy, bipolar charge transport, good film-forming propertiesCarbazole-imidazole hybrids mdpi.comnih.gov
EmitterHigh photoluminescence quantum yield, color puritySubstituted phenanthroimidazoles tandfonline.com

Catalytic Applications of this compound Derivatives

The imidazole ring is a versatile platform for the development of catalysts, both as a ligand for transition metals and as the core of organocatalysts. The 3,4-difluorophenyl substituent can modulate the electronic and steric properties of the imidazole, offering a means to fine-tune catalytic activity and selectivity.

Ligand Design for Metal-Catalyzed Organic Transformations

N-Aryl imidazoles are important ligands in transition metal catalysis, particularly in cross-coupling reactions that form the bedrock of modern synthetic chemistry. nih.govnih.gov The imidazole nitrogen atom can coordinate to a metal center, and the electronic nature of the N-aryl substituent can influence the catalytic cycle. The electron-withdrawing 3,4-difluorophenyl group in this compound can make the corresponding metal complex more electrophilic, potentially enhancing its reactivity in certain catalytic steps.

Derivatives of this compound can be envisioned as ligands for a variety of metal-catalyzed reactions, including Suzuki, Heck, and C-H activation reactions. beilstein-journals.orgliv.ac.ukyoutube.com The development of well-defined palladium and nickel precatalysts with N-aryl imidazole ligands has led to milder reaction conditions and broader substrate scopes. nih.gov The fluorinated phenyl group could also impart favorable solubility properties in specific solvent systems, aiding in catalyst recovery and reuse. The synthesis of such ligands can be achieved through established methods for the N-arylation of imidazoles. mdpi.com

Organocatalysis by Imidazole Scaffolds

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis. Imidazole-based scaffolds are central to two major classes of organocatalysts: N-heterocyclic carbenes (NHCs) and chiral bicyclic imidazoles. rsc.orgacs.org

This compound is a direct precursor to N-heterocyclic carbenes. Deprotonation of the corresponding imidazolium (B1220033) salt would yield an NHC with a 3,4-difluorophenyl group on one of the nitrogen atoms. The electronic properties of this NHC would be influenced by the electron-withdrawing substituent, which can affect its nucleophilicity and basicity, and in turn, its catalytic activity in reactions like the benzoin (B196080) condensation or Stetter reaction. acs.orgrsc.orgacs.org The synthesis of various substituted imidazoles can also be achieved through organocatalytic methods. tandfonline.comtandfonline.comnih.gov

Furthermore, the imidazole framework is integral to the design of chiral Lewis base catalysts. acs.org By incorporating the this compound moiety into a rigid, chiral backbone, it is possible to create catalysts for a range of asymmetric transformations. The difluorophenyl group would play a key role in defining the steric and electronic environment of the catalytic site, influencing the enantioselectivity of the reaction.

Interactions with Biological Macromolecules and Enzyme Systems (Molecular Docking Studies)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the interactions between small molecules and biological macromolecules like proteins and enzymes. researchgate.net

While specific docking studies on this compound may not be widely reported, the structural motifs present in the molecule suggest potential interactions with various enzyme systems. The imidazole ring is a common feature in many biologically active compounds and can participate in hydrogen bonding and π-π stacking interactions within an enzyme's active site. nih.govnih.gov The difluorophenyl group can engage in hydrophobic interactions and also form halogen bonds, a type of non-covalent interaction that is gaining recognition for its importance in ligand-protein binding.

Molecular docking studies on related N-aryl imidazoles have been instrumental in the optimization of potent and selective enzyme inhibitors. nih.gov For example, structure-based design has been used to develop N-aryl imidazole inhibitors of RORγt, a target for inflammatory diseases. nih.gov Similarly, docking studies of imidazole derivatives have been used to investigate their antimicrobial properties by predicting their binding to essential bacterial enzymes. researchgate.net Based on these precedents, it can be inferred that this compound and its derivatives would be valuable subjects for molecular docking studies to explore their potential as inhibitors of various enzymes, with the difluoro substitutions providing a unique handle for modulating binding affinity and selectivity. nih.gov

Table 3: Potential Molecular Interactions of this compound in a Protein Binding Site

Molecular FeaturePotential Interaction TypeInteracting Amino Acid Residues (Examples)
Imidazole Ring (N-H)Hydrogen Bond DonorAspartate, Glutamate
Imidazole Ring (sp2 N)Hydrogen Bond AcceptorSerine, Threonine, Lysine
Imidazole Ringπ-π StackingPhenylalanine, Tyrosine, Tryptophan
3,4-Difluorophenyl GroupHydrophobic InteractionsLeucine, Isoleucine, Valine
Fluorine AtomsHalogen Bonding, Dipole-DipoleCarbonyl oxygens, Electron-rich aromatic rings

Enzyme Inhibition Mechanism Investigations

The imidazole moiety is a well-known feature in many enzyme inhibitors. wikipedia.org Its nitrogen atoms can act as hydrogen bond acceptors or donors and can coordinate with metal ions in enzyme active sites, leading to inhibition. A prominent example is the inhibition of cytochrome P450 (CYP) enzymes, where the N3 atom of the imidazole ring binds to the heme iron atom, disrupting the enzyme's catalytic cycle. wikipedia.org Substituted imidazoles are also known to be selective inhibitors of nitric oxide synthase. wikipedia.org

While direct studies on This compound are not available, research on other substituted imidazoles provides insight into potential mechanisms. For instance, studies on GH1 β-glucosidases have shown that imidazole itself can act as a partial competitive inhibitor, binding within the active site and hindering substrate access. nih.gov It is plausible that This compound could exhibit inhibitory activity against various enzymes through similar mechanisms. The difluorophenyl group would modulate the compound's binding affinity and selectivity. For example, in the context of anticancer research, derivatives of 1,4-dihydropyrazolo[4,3-d]imidazole have been investigated as inhibitors of Raf kinases, where the phenyl group plays a crucial role in binding interactions. nih.gov

The table below summarizes the inhibitory activities of some representative imidazole-containing compounds against various enzymes, illustrating the potential roles that the imidazole core can play.

Imidazole Derivative ExampleTarget EnzymeInhibition Mechanism/Activity
ClotrimazoleNitric Oxide SynthaseSelective Inhibition wikipedia.org
MiconazoleCytochrome P450Binds to heme iron, disrupting catalytic activity wikipedia.orgnih.gov
Imidazole (unsubstituted)GH1 β-glucosidasePartial competitive inhibition nih.gov
Pyrazoloimidazole Phenyl Urea (B33335) DerivativesC-Raf KinasePotent inhibition (IC₅₀ = 0.56-0.86 µM for select compounds) nih.gov

This table presents data for related imidazole compounds to illustrate the inhibitory potential of the imidazole scaffold.

Receptor Binding Profiling (Focus on Binding Modes and Affinities)

The imidazole nucleus is a critical component for ligands targeting various receptors. Of particular relevance are the imidazoline (B1206853) receptors, which are classified into three main subtypes: I₁, I₂, and I₃. mdpi.comwikipedia.org These receptors are involved in diverse physiological processes, including blood pressure regulation (I₁), neurotransmission (I₂), and insulin (B600854) secretion (I₃). wikipedia.orgnih.govnih.gov

Ligands for these receptors often contain an imidazole or a related imidazoline ring. The binding affinity and selectivity are heavily influenced by the substituents on the ring. The hypotensive effects of certain centrally-acting antihypertensive drugs, for example, are attributed to their interaction with I₁-imidazoline receptors. nih.gov The development of new agents with high selectivity and affinity for I₁-imidazoline receptors is an active area of research to minimize side effects associated with α₂-adrenergic receptor activation. nih.gov

Although no specific receptor binding data for This compound has been published, its structure suggests it could be investigated as a ligand for imidazoline receptors. The 3,4-difluorophenyl group would significantly influence its binding mode and affinity. The fluorine atoms can form hydrogen bonds and other electrostatic interactions within the receptor's binding pocket, potentially conferring high affinity and selectivity. The binding affinities of several imidazoline ligands for the I₁ receptor are presented below to provide context.

CompoundI₁-Imidazoline Receptor Binding Affinity (Kᵢ, nM)
Clonidine41 ± 5
Moxonidine33 ± 4
Idazoxan196 ± 40
Efaroxan39 ± 9

This table shows binding affinities for known imidazoline receptor ligands to illustrate the range of activities. Data adapted from related research studies. nih.gov

Applications in Corrosion Inhibition

Imidazole and its derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netnajah.edu The inhibitory action stems from the adsorption of the imidazole molecule onto the metal surface. This adsorption process is facilitated by the presence of the nitrogen heteroatoms, which possess lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal atoms. researchgate.net Furthermore, the aromatic imidazole ring can interact with the metal surface through π-electron donation.

The adsorbed inhibitor molecules form a protective film that acts as a barrier, isolating the metal from the corrosive medium and thereby reducing the rates of both anodic and cathodic reactions of the corrosion process. uni.lu The effectiveness of an imidazole-based inhibitor is highly dependent on its substituents. The presence of the 3,4-difluorophenyl group in This compound would likely enhance its adsorption and corrosion inhibition properties. The electron-withdrawing nature of the fluorine atoms could influence the electron density of the imidazole ring, affecting its interaction with the metal surface.

Studies on various imidazole derivatives have demonstrated their high inhibition efficiencies. For example, 4,5-Diphenyl-1H-Imidazole-2-Thiol (DIT) reached an inhibition efficiency of 92.74% for C38 steel in 1 M HCl at a concentration of 10⁻² M. uni.lu The adsorption of these inhibitors on the steel surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. uni.luresearchgate.net

The following table summarizes the performance of several imidazole derivatives as corrosion inhibitors.

Inhibitor CompoundMetalCorrosive MediumMax Inhibition Efficiency (%)
4,5-Diphenyl-1H-Imidazole-2-Thiol (DIT)C38 Steel1 M HCl92.74 uni.lu
1-(5-benzoyl-4-phenyl-1H-imidazol-2-yl) pyrolidine-2,5-dioneMild Steel1 M HCl96.2
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazoleMild Steel1 M HCl94.7
4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamineCarbon Steel1% NaCl>90 (at 25 ppm) researchgate.netsigmaaldrich.com

This table showcases the effectiveness of various imidazole derivatives as corrosion inhibitors from published research.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 1-(3,4-Difluorophenyl)-1H-imidazole

A thorough review of scientific literature reveals a significant lack of dedicated research focused specifically on this compound. It is primarily cataloged as a building block or intermediate in chemical supplier databases. However, valuable inferences can be drawn by examining the academic findings on its core components: the N-aryl imidazole (B134444) moiety and the 3,4-difluorophenyl group.

The imidazole ring is a cornerstone in medicinal chemistry and materials science. nih.gov It is a five-membered diazole heterocycle that can act as a hydrogen bond donor and acceptor, and its derivatives are known to possess a vast array of biological activities, including antifungal, anti-inflammatory, and antitumor properties. nih.govresearchgate.net The nitrogen atoms in the imidazole ring can coordinate with metal ions, making imidazole derivatives useful as ligands in catalysis and as chemosensors. nih.gov

The 3,4-difluorophenyl group is a common substituent in modern drug discovery. The fluorine atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, the difluoro-substitution pattern is a key feature in various bioactive molecules where it serves to enhance efficacy and modulate pharmacokinetic profiles.

Therefore, while direct findings on this compound are sparse, its structure suggests its primary role as a precursor for more complex molecules designed for applications in pharmacology and materials science.

Identification of Research Gaps and Unexplored Areas

The most prominent research gap is the near-complete absence of published data on the synthesis, characterization, and application of this compound itself. Its potential remains largely theoretical, based on the known properties of related compounds. This presents a wide-open field for foundational research.

Key unexplored areas include:

Systematic Synthesis and Characterization: While likely synthesized via standard N-arylation methods, detailed studies optimizing reaction conditions and fully characterizing the compound's spectroscopic and physicochemical properties are absent from the public domain.

Biological Activity Screening: The compound has not been systematically evaluated for potential biological activities. Given the prevalence of N-aryl imidazoles in medicine, screening for anticancer, antimicrobial, or anti-inflammatory properties is a significant unexplored avenue.

Materials Science Applications: The electronic and photophysical properties of this compound have not been investigated. Its potential use as a building block for organic light-emitting diodes (OLEDs), fluorescent sensors, or nonlinear optical materials is unknown. researchgate.netnih.gov

Coordination Chemistry: The ability of the imidazole nitrogen to act as a ligand for metal centers is well-known. nih.gov However, no studies have been published on the coordination complexes formed with this compound and their potential catalytic or other applications.

The table below summarizes potential research questions stemming from these identified gaps.

Research AreaKey Unexplored QuestionsRationale Based on Analogues
Medicinal Chemistry Does the compound exhibit cytotoxic, antimicrobial, or anti-inflammatory effects?Imidazole derivatives are widely reported to have diverse biological activities. nih.govderpharmachemica.com
Materials Science What are the fundamental photophysical properties (absorption, emission, quantum yield)? Can it be used in organic electronics?Phenyl-imidazole structures are investigated for fluorescence and nonlinear optical properties. researchgate.netnih.gov
Coordination Chemistry How does it coordinate with transition metals? Do the resulting complexes have catalytic activity?Imidazole-based ligands are crucial in catalysis and the development of chemosensors. nih.gov
Chemical Synthesis What are the most efficient, scalable synthetic routes to this compound and its derivatives?N-arylation of imidazoles is a topic of ongoing interest in process chemistry. nih.gov

Perspectives on Novel Derivatizations and Their Impact on Chemical Properties and Applications

The true potential of this compound lies in its use as a scaffold for novel derivatizations. Strategic modifications to both the imidazole and phenyl rings could lead to a wide range of compounds with tailored properties.

Derivatization of the Imidazole Ring: The C2, C4, and C5 positions of the imidazole ring are prime targets for substitution.

Substitution at C2: Introducing aryl or alkyl groups at the C2 position is a common strategy. This can be achieved through deprotonation with a strong base followed by reaction with an electrophile. Such modifications could be used to create ligands for catalysis or to extend the conjugated system for applications in optical materials.

Substitution at C4 and C5: Adding substituents like phenyl groups at the C4 and C5 positions can lead to compounds with interesting photophysical properties, such as fluorescence, making them candidates for chemosensors or OLEDs. researchgate.netnih.gov Halogenation at these positions could provide handles for further cross-coupling reactions, enabling the construction of complex molecular architectures.

Derivatization of the Phenyl Ring: While already substituted with two fluorine atoms, further modification could be envisioned, although it is more challenging.

Additional Substitution: Introducing electron-donating or electron-withdrawing groups could fine-tune the electronic properties of the entire molecule, which would be critical for applications in materials science or for modulating drug-receptor interactions.

The table below outlines potential derivatization strategies and their hypothetical impact.

Derivatization SiteExample SubstituentPotential Impact on PropertiesPotential Application
Imidazole C2Pyridinyl groupEnhanced metal coordination; altered electronic properties.Catalysis; materials for electronics.
Imidazole C4/C5Phenyl groupsIncreased fluorescence quantum yield; extended π-conjugation.Fluorescent probes; OLEDs. researchgate.net
Imidazole C4/C5Bromo groupProvides a site for further cross-coupling reactions (e.g., Suzuki, Sonogashira).Synthesis of complex molecules.
Phenyl RingNitro groupIncreased electron-accepting character; potential for nonlinear optical activity.Nonlinear optics; energetic materials.

Potential for Integration into Multidisciplinary Research Platforms

This compound is an ideal candidate for integration into multidisciplinary research platforms that bridge chemistry, biology, and materials science.

Chemical Synthesis and Biological Screening: A platform involving synthetic organic chemists and pharmacologists could operate in a powerful loop. Chemists could generate a library of derivatives based on the strategies outlined in section 7.3. These compounds would then be passed to biologists for high-throughput screening against various cell lines (e.g., cancer, bacteria) or enzyme targets. The structure-activity relationship (SAR) data generated would then inform the design of the next generation of more potent and selective compounds.

Materials Design and Device Physics: A collaboration between synthetic chemists and materials physicists could explore the potential of novel derivatives in electronic and photonic applications. Chemists would synthesize molecules with tailored electronic and photophysical properties (e.g., specific absorption/emission wavelengths, high charge mobility). Physicists would then incorporate these materials into prototype devices like OLEDs or sensors to evaluate their performance, providing feedback for further molecular refinement.

Computational and Experimental Chemistry: Integrating computational chemistry from the outset can accelerate discovery. Quantum mechanical calculations can predict the electronic properties, reactivity, and potential biological activity of virtual derivatives before they are synthesized. researchgate.net This allows researchers to prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources. For example, docking studies could predict the binding of virtual derivatives to specific protein targets, while DFT calculations could estimate their suitability for use in optical materials.

By leveraging such integrated platforms, the research community can efficiently unlock the full potential of the this compound scaffold and its future derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.